molecular formula C18H16N4O3 B6432812 2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1236257-55-8

2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B6432812
CAS No.: 1236257-55-8
M. Wt: 336.3 g/mol
InChI Key: RJVSYUBNQUCMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a synthetic heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core fused with a dihydro-pyrimidine ring. This structure is substituted at position 4 with a carboxamide group linked to a 2-methoxyphenyl moiety and a hydroxyl group at position 2 (Fig. 1). The compound is synthesized via acid-catalyzed cyclocondensation of aldehyde precursors with N-substituted 3-oxobutanamides and 2-aminobenzimidazole, as reported in analogous syntheses of related dihydropyrimido benzimidazole derivatives . Characterization typically employs spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis to confirm structural integrity.

The 2-methoxyphenyl group introduces steric and electronic effects that influence solubility and intermolecular interactions, while the hydroxyl and carboxamide groups enhance hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-9-5-3-7-12(15)19-17(24)14-10-16(23)21-18-20-11-6-2-4-8-13(11)22(14)18/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVSYUBNQUCMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α,β-Unsaturated Carbonyl Derivatives

Reaction of 2-aminobenzimidazole (1a ) with β-bromo-α,β-unsaturated aldehydes (33a–j ) under microwave irradiation in DMF with Et₃N and MgSO₄ yields 3,4-dihydropyrimido[1,2-a]benzimidazoles (34a–j ) in 76–98% yields. For example:

\text{1a + 33a (R = CH₃) → 34a (R = CH₃)} \quad \text{(85% yield, 10 min irradiation)}

Optimized conditions (Table 1) demonstrate that microwave activation reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.

Functionalization of the Pyrimidine Ring

Introduction of the Hydroxy Group at Position 2

Hydrolysis of trichloromethyl intermediates is a key step. For instance, treatment of 2-trichloromethylpyrimido[1,2-a]benzimidazole (13 ) with aqueous NaOH at 80°C produces 2-hydroxypyrimido[1,2-a]benzimidazole (14 ) in 92% yield:

\text{13 + NaOH → 14 + 3 NaCl} \quad \text{(92% yield)}

Carboxamide Installation at Position 4

Nucleophilic substitution with 2-methoxyphenylamine is achieved via bromodeoxygenation of 14 to form 4-bromo derivative 15 , followed by coupling with 2-methoxyphenylamine in the presence of Pd(OAc)₂/Xantphos (Scheme 3):

\text{15 + H₂N-C₆H₄-2-OCH₃ → 2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide } \quad \text{(75% yield)}

Advanced Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Polyacrylic-supported layered double hydroxides (PAA-g-LDH) enable solvent-free cyclocondensation of 1a with α,β-unsaturated ketones (4 ), yielding pyrimido[1,2-a]benzimidazoles (5a–t ) in >85% yields. The catalyst is reusable for five cycles without significant activity loss.

Sonochemical Activation

Sonication (40 kHz) of 1a with chromone derivatives (35a–f ) in ethanol at 50°C for 10 minutes produces pentacyclic derivatives (36a–f ) in 82–88% yields. This method avoids side products observed in thermal conditions.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeKey Advantages
Microwave-assistedDMF, Et₃N, MgSO₄, 100°C, MW85–9810–15 minRapid, high regioselectivity
Solvent-free (PAA-g-LDH)Neat, 120°C, 4 h85–924 hEco-friendly, reusable catalyst
SonochemicalEtOH, 50°C, ultrasound82–8810 minLow decomposition

Mechanistic Insights and Side Reactions

The cyclocondensation proceeds via a Michael addition-cyclization sequence. For example, attack of the benzimidazole NH on the β-carbon of α,β-unsaturated aldehyde 33a forms an enamine intermediate, which undergoes 6-endo-dig cyclization to yield the dihydropyrimidine ring. Competing pathways (e.g., 5-exo-trig cyclization) are suppressed by MgSO₄-mediated dehydration.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Structural confirmation relies on:

  • ¹H NMR : Diagnostic signals include δ 8.2–8.5 ppm (imidazole NH, exchangeable), δ 6.7–7.6 ppm (aromatic protons), and δ 3.8 ppm (OCH₃).

  • MS : Molecular ion peaks at m/z 379 [M+H]⁺ correlate with the target molecular formula C₁₉H₁₈N₄O₃.

Challenges and Limitations

  • Solubility Issues : The carboxamide group reduces solubility in polar aprotic solvents, complicating large-scale synthesis.

  • Regioselectivity : Competing N1 vs. N3 acylation requires careful control of reaction pH and temperature .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole or pyrimido rings.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Studies have indicated that derivatives of pyrimido[1,2-a]benzimidazole compounds show significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of inflammatory pathways could provide therapeutic benefits in conditions like arthritis or other chronic inflammatory disorders .

Applications in Scientific Research

The applications of 2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide extend beyond direct therapeutic uses:

  • Drug Development : Its structural features allow for modifications that can lead to new drug candidates with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are crucial in this context.
  • Biochemical Research : The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding, aiding in the understanding of various biological pathways.
  • Material Science : Due to its unique chemical structure, it may also find applications in material science, particularly in the development of novel polymers or nanomaterials with specific properties .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antimicrobial Properties :
    • Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anti-inflammatory Effects :
    • In vitro studies assessed the anti-inflammatory effects using lipopolysaccharide (LPS) stimulated macrophages. The results showed a marked reduction in pro-inflammatory cytokine production upon treatment with the compound, indicating its potential use in managing inflammatory responses.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyrimido[1,2-a]Benzimidazole Derivatives

Compound Name (Reference) Substituents Molecular Weight (g/mol) Key Functional Groups Hydrogen Bond Donors/Acceptors Notable Interactions
Target Compound 2-Methoxyphenyl, 2-hydroxy ~338 Carboxamide, Hydroxyl 2 donors, 4 acceptors N–H···O, C–H···π
N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydro [4] 4-Fluorophenyl, 4-oxo 342.30 Carboxamide, Ketone 1 donor, 5 acceptors N–H···O (predicted)
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl) [8] 2,3,4-Trimethoxyphenyl, Ethyl ester 423.46 Ester, Methoxy 0 donors, 6 acceptors C–H···O, π-π stacking
N-(3,4-Difluorophenyl)-2-hydroxy [9] 3,4-Difluorophenyl, 2-hydroxy 342.30 Carboxamide, Hydroxyl 2 donors, 4 acceptors N–H···F (predicted)
2-(4-Bromophenyl)-1,2-dihydro [6] 4-Bromophenyl, 4-oxo 343.20 Ketone 1 donor, 3 acceptors N–H···N (2.84–2.94 Å)

Biological Activity

2-hydroxy-N-(2-methoxyphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrimidine and benzimidazole ring system. The presence of hydroxy and methoxy functional groups enhances its reactivity and biological interactions.

Property Value
Molecular Formula C₁₈H₁₆N₄O₃
Molecular Weight 344.35 g/mol
CAS Number 871026-44-7
IUPAC Name N-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. Research indicates that it may inhibit certain kinases associated with cancer cell proliferation, leading to reduced tumor growth and induction of apoptosis in malignant cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of approximately 25 μM, indicating effective cytotoxicity .
  • Animal Models : In vivo studies on tumor-bearing mice showed a marked reduction in tumor size following treatment with the compound, supporting its potential as a therapeutic agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:

  • Inhibition Studies : The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 31.4 μM respectively, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

  • Functional Groups : The hydroxy group enhances hydrogen bonding capabilities, improving solubility and bioavailability.
  • Substituents : The methoxy group contributes to the lipophilicity of the molecule, facilitating cellular uptake .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Tumor Growth Suppression :
    • Researchers administered the compound to mice with induced tumors.
    • Results indicated a significant reduction in tumor volume compared to control groups .
  • Cytotoxicity Assessment in Human Cell Lines :
    • The compound was tested against various human cancer cell lines.
    • A consistent pattern of reduced cell viability was observed across different types of cancer cells .

Q & A

Basic: What are the critical structural motifs influencing the compound's bioactivity?

The compound’s pharmacological potential arises from its benzimidazole core fused with a dihydropyrimidine ring, providing a planar, aromatic system for target binding. The 2-methoxyphenyl substituent at the N-position and the hydroxyl group at position 2 enhance hydrogen-bonding interactions and solubility modulation. Methoxy groups are known to improve metabolic stability and membrane permeability, as seen in structurally related analogs .

Advanced: How can synthetic protocols be optimized for improved yield and purity?

Key steps include:

  • Solvent selection : Use polar aprotic solvents like DMF to stabilize intermediates and accelerate cyclization .
  • Temperature control : Maintain 80–100°C to balance reaction kinetics and side-product formation.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to facilitate imine formation during benzimidazole ring closure.
  • Purification : Employ gradient column chromatography with silica gel (hexane:ethyl acetate ratios) to isolate the product from byproducts like unreacted 2-aminobenzimidazole .

Basic: Which analytical techniques are essential for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR spectroscopy : Detects carbonyl (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

Advanced: How can low aqueous solubility be addressed in pharmacological assays?

  • Structural modifications : Introduce hydrophilic groups (e.g., carboxylate esters) at position 3 to enhance solubility without disrupting bioactivity, as demonstrated in methyl ester analogs .
  • Formulation strategies : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoencapsulation to improve dispersion in in vitro systems.
  • Prodrug design : Convert the hydroxyl group to a phosphate ester for temporary solubility enhancement .

Advanced: How should researchers reconcile contradictory biological activity data across studies?

  • Substituent analysis : Compare analogs with varying methoxy/aryl groups; e.g., 2-methoxyphenyl vs. 4-methoxyphenyl derivatives show divergent binding affinities due to steric/electronic effects .
  • Assay standardization : Control variables like cell lines (e.g., HepG2 vs. HEK293) or incubation times to isolate compound-specific effects.
  • Computational validation : Perform molecular docking to assess binding pose consistency across reported targets (e.g., kinase enzymes vs. GPCRs) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Hepatotoxicity : Use HepG2 cells to assess metabolic stability and CYP450 inhibition.
  • Cardiotoxicity : Employ hERG channel inhibition assays (patch-clamp or fluorescence-based).
  • Genotoxicity : Conduct Ames tests for mutagenicity .

Advanced: What computational methods predict the compound’s target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries.
  • MD simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable target engagement).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors near the methoxy group) for virtual screening .

Basic: How does the compound’s SAR differ from related benzimidazole derivatives?

  • Position 2 hydroxyl group : Unique to this compound, enhances hydrogen-bond donor capacity compared to methyl or methoxy substituents in analogs .
  • N-linked methoxyphenyl : Provides steric bulk that may hinder off-target interactions, unlike smaller substituents (e.g., furan or thienyl groups) .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement.
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., topoisomerase II) to identify critical interactions .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the carboxamide group.
  • Light exposure : Protect from UV light to avoid degradation of the benzimidazole core.
  • Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) quarterly to detect decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.